9H,9'H-2,2'-Bicarbazole

CAS No.:

Cat. No.: VC13778161

Molecular Formula: C24H16N2

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H16N2 |

|---|---|

| Molecular Weight | 332.4 g/mol |

| IUPAC Name | 2-(9H-carbazol-2-yl)-9H-carbazole |

| Standard InChI | InChI=1S/C24H16N2/c1-3-7-21-17(5-1)19-11-9-15(13-23(19)25-21)16-10-12-20-18-6-2-4-8-22(18)26-24(20)14-16/h1-14,25-26H |

| Standard InChI Key | XZGICZPYQOUKIN-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6N5 |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6N5 |

Introduction

Structural and Molecular Characteristics of Bicarbazole Derivatives

Molecular Architecture

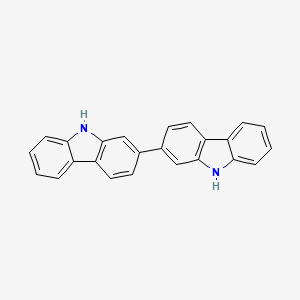

Bicarbazoles consist of two carbazole moieties connected via carbon-carbon bonds at specific positions. For 9H,9'H-2,2'-Bicarbazole, the linkage occurs at the 2-positions of each carbazole unit (Figure 1). This configuration creates a planar, conjugated system that enhances charge transport and luminescent properties . The molecular formula is C~24~H~16~N~2~, with a molecular weight of 332.40 g/mol (Table 1) .

Table 1: Key Molecular Properties of 9H,9'H-2,2'-Bicarbazole

| Property | Value |

|---|---|

| Molecular Formula | C~24~H~16~N~2~ |

| Molecular Weight | 332.40 g/mol |

| Topological Polar Surface Area (TPSA) | 31.58 Ų |

| LogP (Octanol-Water Partition Coefficient) | 6.62 |

The high LogP value indicates significant hydrophobicity, favoring solubility in organic solvents like toluene and ethanol .

Crystallographic and Electronic Features

While crystallographic data for 2,2'-Bicarbazole remains unreported, studies on 3,3'-Bicarbazole reveal a herringbone packing structure that facilitates π-π stacking . Analogously, the 2,2' linkage likely promotes similar intermolecular interactions, critical for charge mobility in optoelectronic devices . Quantum chemical calculations on related bicarbazoles suggest a HOMO-LUMO gap of ~3.5 eV, aligning with deep-blue emission characteristics .

Synthetic Pathways and Optimization

Palladium-Catalyzed Cross-Coupling

The synthesis of bicarbazoles typically employs Suzuki-Miyaura cross-coupling. For example, 3,3'-Bicarbazole is synthesized via reaction of 3-bromocarbazole with 3-boronic acid carbazole derivatives in the presence of Pd(PPh~3~)~4~ and K~2~CO~3~ (yield: 97%) . Adapting this method for 2,2'-Bicarbazole would require 2-bromocarbazole and 2-boronic acid carbazole precursors.

Reaction Conditions

-

Catalyst: Pd~2~(dba)~3~ (0.5 mol%)

-

Ligand: PPh~3~ (1 mol%)

-

Solvent System: Toluene/EtOH/H~2~O (10:2:1)

-

Temperature: Reflux (≈110°C)

Challenges include the limited commercial availability of 2-substituted carbazole building blocks, necessitating multi-step precursor synthesis.

Purification and Characterization

Post-synthesis purification involves silica gel chromatography and recrystallization from ethanol. Purity is confirmed via HPLC (>99%) and ~1~H-NMR spectroscopy. Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 332.40 [M+H]^+^ .

Physicochemical Properties and Stability

Thermal Behavior

Bicarbazoles exhibit high thermal stability. For 2,3'-Bicarbazole, the melting point is 183–185°C, with decomposition above 300°C . The 2,2' isomer likely shares similar stability due to its rigid structure, making it suitable for high-temperature applications like organic light-emitting diodes (OLEDs) .

Solubility and Processing

9H,9'H-2,2'-Bicarbazole is insoluble in water (<0.2 mg/mL) but dissolves readily in chlorinated solvents (e.g., dichloromethane) and aromatic hydrocarbons . This solubility profile enables solution-processing techniques such as spin-coating for thin-film device fabrication .

Applications in Advanced Technologies

Optoelectronics

Bicarbazoles are prized as emitters in OLEDs. The 3-(phenylethynyl)-9H-carbazole unit, for instance, achieves deep-blue emission with CIE coordinates (0.15, 0.06) and external quantum efficiency (EQE) of 6.5% . The 2,2' isomer’s extended conjugation could further redshift emission, potentially bridging the “green gap” in display technologies .

Pharmaceutical Chemistry

Carbazole derivatives exhibit antimicrobial and anticancer activities. A 2,3'-bicarbazole hybrid demonstrated submicromolar inhibition of Zika virus protease, highlighting the pharmacophore potential of bicarbazole scaffolds . Structural modifications at the 2,2' positions could enhance binding affinity to biological targets.

Future Directions and Challenges

Synthetic Accessibility

Developing cost-effective routes to 2-substituted carbazole precursors is critical. Flow chemistry and microwave-assisted synthesis could reduce reaction times and improve yields.

Device Integration

Enhancing the EQE of bicarbazole-based OLEDs requires optimizing host-guest interactions in emissive layers. Mixed-matrix films with TADF (thermally activated delayed fluorescence) materials are a promising avenue .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume